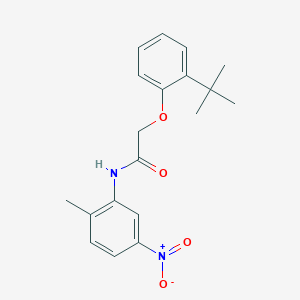
1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied due to their significant pharmacological properties, including antimicrobial, anticancer, and antiviral activities . The addition of a fluorophenyl group and a sulfone moiety enhances the compound’s chemical stability and biological activity.
Méthodes De Préparation
The synthesis of 1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the sulfone group. Common synthetic routes include:
Condensation Reaction: o-Phenylenediamine reacts with 4-fluorobenzaldehyde in the presence of an acid catalyst to form the benzimidazole core.
Sulfone Introduction: The benzimidazole derivative is then treated with a sulfonyl chloride in the presence of a base to introduce the sulfone group.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits key enzymes involved in cellular processes, such as DNA synthesis and repair.
Receptor Binding: It binds to specific receptors on the cell surface, leading to the disruption of signaling pathways.
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparaison Avec Des Composés Similaires
1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE is unique due to its combination of a benzimidazole core, a fluorophenyl group, and a sulfone moiety. Similar compounds include:
1H-1,3-BENZIMIDAZOL-1-YL (4-CHLOROPHENYL) SULFONE: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
1H-1,3-BENZIMIDAZOL-1-YL (4-BROMOPHENYL) SULFONE: Contains a bromine atom, which affects its reactivity and biological activity.
1H-1,3-BENZIMIDAZOL-1-YL (4-NITROPHENYL) SULFONE: The nitro group significantly alters the compound’s electronic properties and reactivity.
These comparisons highlight the unique features of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c14-10-5-7-11(8-6-10)19(17,18)16-9-15-12-3-1-2-4-13(12)16/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVDOHRUKGRVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)
![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)
![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)
![2-[(1S,5R)-3-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]-N,N-dimethylacetamide](/img/structure/B5551327.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)

![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)
![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)
![(2-METHOXYPHENYL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B5551378.png)

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)
![N-[(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]oxane-4-carboxamide](/img/structure/B5551387.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)
